pep2-AVKI

Description

Properties

IUPAC Name |

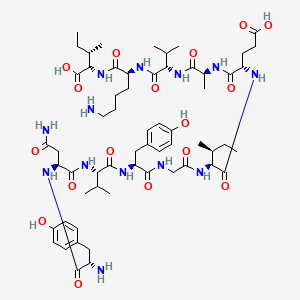

(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H93N13O17/c1-10-32(7)49(59(88)67-41(23-24-46(78)79)54(83)65-34(9)51(80)71-47(30(3)4)57(86)66-40(14-12-13-25-61)55(84)73-50(60(89)90)33(8)11-2)70-45(77)29-64-53(82)42(27-36-17-21-38(75)22-18-36)69-58(87)48(31(5)6)72-56(85)43(28-44(63)76)68-52(81)39(62)26-35-15-19-37(74)20-16-35/h15-22,30-34,39-43,47-50,74-75H,10-14,23-29,61-62H2,1-9H3,(H2,63,76)(H,64,82)(H,65,83)(H,66,86)(H,67,88)(H,68,81)(H,69,87)(H,70,77)(H,71,80)(H,72,85)(H,73,84)(H,78,79)(H,89,90)/t32-,33-,34-,39-,40-,41-,42-,43-,47-,48-,49-,50-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODUKHPKIVEQLX-OCXIBOJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H93N13O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1268.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of pep2-AVKI: A Technical Guide to its Function as a Disruptor of GluA2-PICK1 Interaction

For Immediate Release

This technical guide provides a detailed overview of the mechanism of action of pep2-AVKI, a synthetic peptide that has emerged as a critical tool for studying the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Primarily intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings on its molecular interactions, the signaling pathways it modulates, and the experimental frameworks used to elucidate its function.

Executive Summary

This compound is a cell-permeable peptide that functions as a competitive inhibitor of the interaction between the AMPA receptor subunit GluA2 and the Protein Interacting with C Kinase 1 (PICK1). By selectively disrupting this binding, this compound prevents the internalization of GluA2-containing AMPA receptors, a key cellular process involved in synaptic depression. This guide will delve into the specifics of this mechanism, present quantitative data from key studies, outline experimental protocols, and provide visual diagrams of the relevant signaling pathways.

Mechanism of Action: Competitive Inhibition of the GluA2-PICK1 PDZ Domain Interaction

The primary mechanism of action of this compound is its ability to selectively disrupt the binding of the C-terminus of the AMPA receptor subunit GluA2 to the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of PICK1.[1][2][3][4] The peptide sequence of this compound, Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ala-Val-Lys-Ile, mimics the C-terminal sequence of GluA2, allowing it to act as a competitive antagonist for the PICK1 PDZ domain.[5]

This interaction is a critical regulatory point in synaptic plasticity, particularly in the context of long-term depression (LTD), a process characterized by a decrease in the efficacy of synaptic transmission. The binding of PICK1 to GluA2 is a crucial step for the subsequent internalization of surface AMPA receptors.[2][6][7] By occupying the binding site on PICK1, this compound prevents this interaction and, consequently, inhibits the removal of GluA2-containing AMPA receptors from the synaptic membrane.[5][8][9] It is important to note that this compound's action is specific, as it does not interfere with the binding of GluA2 to other PDZ domain-containing proteins such as GRIP (glutamate receptor-interacting protein) or ABP (AMPA-binding protein).[1][3]

Signaling Pathways Modulated by this compound

The disruption of the GluA2-PICK1 interaction by this compound intervenes in a well-defined signaling cascade that governs AMPA receptor trafficking. The following diagram illustrates the canonical pathway and the point of intervention by this compound.

Upon synaptic activity, glutamate release leads to the activation of NMDA receptors, resulting in an influx of calcium (Ca²⁺).[3] This rise in intracellular Ca²⁺ activates Protein Kinase C (PKC), which then phosphorylates the serine 880 residue on the C-terminal tail of the GluA2 subunit.[2][10] This phosphorylation event enhances the affinity of GluA2 for PICK1, promoting their binding.[10][11] The GluA2-PICK1 complex is then targeted for clathrin-mediated endocytosis, leading to the removal of AMPA receptors from the synapse and the expression of LTD.[12][13] this compound acts by competitively binding to PICK1, thereby preventing its interaction with phosphorylated GluA2 and halting the cascade that leads to receptor internalization.

Quantitative Data on the Effects of this compound and Related Peptides

The following tables summarize quantitative findings from key studies investigating the impact of disrupting the GluA2-PICK1 interaction on synaptic function.

Table 1: Effect of GluA2 C-terminal Peptides on Long-Term Depression (LTD)

| Peptide | Description | Effect on LTD Expression | Reference |

| pep2-SVKI | Mimics the C-terminus of GluA2, disrupting interaction with PICK1, GRIP1, and ABP. | Significantly inhibited LTD expression by 59%. | [14] |

| pep2-(p)SVKI | Phosphorylated version of pep2-SVKI, selectively binds PICK1. | Increased basal synaptic strength by 31 ± 3%. | [14] |

| pep2-SGKA | Control peptide with mutated PDZ binding motif. | No significant effect on LTD. | [14] |

Table 2: Electrophysiological Effects of Peptides Disrupting GluA2-PDZ Interactions

| Peptide | Description | Change in AMPA/NMDA Ratio | Change in Rectification Index | Reference |

| pep2-SVKI | Disrupts GluA2 interaction with PICK1, GRIP, and ABP. | Reduction | Decrease | [5] |

| pep2-EVKI | Selectively disrupts GluA2 interaction with PICK1. | Reduction | Decrease | [5] |

| pep2-SVKE | Inactive control peptide. | No effect | No effect | [5] |

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, this section outlines the methodologies for key experiments cited in the literature.

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol is fundamental for assessing the electrophysiological consequences of this compound application.

Objective: To measure synaptic transmission and plasticity (LTD) in CA1 pyramidal neurons while introducing peptides into the postsynaptic cell.

Methodology:

-

Slice Preparation: Hippocampal slices (300-400 µm thick) are prepared from young adult rats in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[6]

-

Recording: Slices are transferred to a recording chamber and perfused with aCSF at 30-35°C. Whole-cell patch-clamp recordings are made from CA1 pyramidal neurons.[1][6]

-

Internal Solution: The patch pipette is filled with an internal solution containing the peptide of interest (e.g., this compound) and protease inhibitors to prevent its degradation.[14]

-

Stimulation: A stimulating electrode is placed in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs). A stable baseline of EPSCs is recorded for at least 10-20 minutes.

-

LTD Induction: LTD is induced by low-frequency stimulation (LFS; e.g., 1 Hz for 15 minutes).[14]

-

Data Analysis: The amplitude of the EPSCs is monitored for at least 30-60 minutes post-LFS. The magnitude of LTD is calculated as the percentage depression of the EPSC amplitude compared to the baseline.

The following diagram illustrates the workflow for this experimental protocol.

Surface Biotinylation Assay

This biochemical technique is used to quantify changes in the surface expression of AMPA receptors.

Objective: To determine the amount of GluA2 subunit present on the cell surface of neurons following treatment with a PICK1 inhibitor.

Methodology:

-

Cell Culture and Treatment: Primary hippocampal neurons are cultured and treated with the experimental compound (e.g., a PICK1 inhibitor) for a specified duration.[9]

-

Biotinylation: Cells are washed with ice-cold aCSF and then incubated with a membrane-impermeable biotinylating agent (e.g., Sulfo-NHS-SS-Biotin) to label surface proteins.

-

Lysis: The biotinylation reaction is quenched, and the cells are lysed to solubilize all proteins.

-

Streptavidin Pulldown: The cell lysate is incubated with streptavidin beads, which bind to the biotinylated (surface) proteins.

-

Western Blotting: The streptavidin-bound proteins are eluted and analyzed by Western blotting using an antibody specific for the GluA2 subunit. The total amount of GluA2 in a fraction of the initial lysate is also analyzed for normalization.

-

Quantification: The intensity of the GluA2 band in the biotinylated fraction is quantified and normalized to the total GluA2 expression.

Conclusion

This compound is a powerful molecular tool that provides a specific means of interrogating the role of the GluA2-PICK1 interaction in synaptic function. Its mechanism as a competitive inhibitor of this PDZ domain-mediated binding has been well-established, and its application has been instrumental in delineating the signaling pathways that govern AMPA receptor endocytosis and long-term depression. The experimental protocols detailed herein provide a foundation for further research into the therapeutic potential of modulating this critical synaptic protein interaction.

References

- 1. PDZ proteins interacting with C-terminal GluR2/3 are involved in a PKC-dependent regulation of AMPA receptors at hippocampal synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of the AMPA receptor subunit GluR2/3 with PDZ domains regulates hippocampal long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. NSF ATPase and alpha-/beta-SNAPs disassemble the AMPA receptor-PICK1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of Synaptic Strength and AMPA Receptor Subunit Composition by PICK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phosphorylation of the AMPA Receptor Subunit GluR2 Differentially Regulates Its Interaction with PDZ Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PICK1 regulates AMPA receptor endocytosis via direct interactions with AP2 α-appendage and dynamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interaction of the AMPA receptor subunit GluR2/3 with PDZ domains regulates hippocampal long-term depression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the PEP2-AVKI-PICK1 Interaction: Core Concepts for Researchers and Drug Development Professionals

Introduction

The intricate regulation of synaptic strength is fundamental to learning, memory, and overall brain function. A key mechanism in this process is the dynamic trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane. The scaffolding protein, Protein Interacting with C Kinase 1 (PICK1), has emerged as a critical regulator in this pathway through its interaction with the GluA2 subunit of AMPA receptors. The peptide inhibitor, PEP2-AVKI, serves as a vital tool for dissecting this interaction, offering insights into the molecular underpinnings of synaptic plasticity and presenting a potential therapeutic target for neurological disorders. This guide provides a comprehensive overview of the this compound-PICK1 interaction, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Core Components of the Interaction

The interaction between this compound and PICK1 is central to understanding the regulation of AMPA receptor trafficking. Below is a summary of the key proteins involved in this molecular event.

| Protein/Peptide | Aliases | Function |

| PICK1 | Protein Interacting with C Kinase 1, PRKCABP | A scaffolding protein containing a PDZ domain and a BAR domain. It regulates the subcellular localization and surface expression of its binding partners, including the GluA2 subunit of AMPA receptors.[1] |

| GluA2 | Glutamate receptor, ionotropic, AMPA 2 | A subunit of the AMPA receptor, a key receptor in mediating fast excitatory synaptic transmission in the central nervous system. Its C-terminus contains a PDZ-binding motif. |

| This compound | Inhibitor peptide | A synthetic peptide that selectively disrupts the binding of the C-terminal PDZ site of the GluA2 subunit to the PDZ domain of PICK1.[2] It does not affect the binding of GluA2 to other PDZ domain-containing proteins like GRIP or ABP.[3] |

| Protein Kinase Cα (PKCα) | PRKCA | A serine/threonine kinase that can be activated by calcium and diacylglycerol. Activated PKCα can phosphorylate the GluA2 subunit, which modulates its interaction with PICK1 and other scaffolding proteins.[4] |

Quantitative Data on PICK1 PDZ Domain Inhibition

| Inhibitor | Type | Affinity/Potency | Reference |

| BIO124 | Small Molecule | IC50: 0.51 µM | [1] |

| FSC231 | Small Molecule | Effective inhibitor, specific IC50 not stated | [1] |

| C5 | Monomeric Peptide | Ki: 1.69 µM | [5] |

| Tat-P4-(C5)2 | Bivalent Peptide | Ki: ~1.7 nM | [5] |

Signaling Pathway of PICK1-Mediated AMPA Receptor Trafficking

The interaction between PICK1 and the GluA2 subunit of the AMPA receptor is a critical step in the regulation of synaptic strength, particularly in the context of long-term depression (LTD). This process is initiated by the activation of NMDA receptors, leading to an influx of calcium and the subsequent activation of protein kinase C (PKC). Activated PKC can then phosphorylate the serine 880 residue on the C-terminus of the GluA2 subunit. This phosphorylation event is thought to favor the binding of GluA2 to PICK1 over other scaffolding proteins like GRIP1. The binding of PICK1 to GluA2 facilitates the internalization of the AMPA receptor from the synaptic membrane, leading to a reduction in synaptic strength. The peptide this compound specifically blocks the interaction between PICK1 and GluA2, thereby preventing this internalization process.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Verify PICK1-GluA2 Interaction

This protocol is designed to isolate and detect the interaction between PICK1 and the GluA2 subunit of the AMPA receptor from cell lysates.

Materials:

-

Cell culture expressing target proteins

-

IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease and phosphatase inhibitors)

-

Anti-PICK1 antibody

-

Anti-GluA2 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash Buffer (similar to lysis buffer)

-

Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Western blot reagents

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in ice-cold IP Lysis Buffer for 30 minutes on ice.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Pre-clearing (Optional):

-

Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-PICK1) or control IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washes:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding Elution Buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein (e.g., anti-GluA2).

-

GST Pull-Down Assay for In Vitro Interaction

This assay verifies a direct interaction between purified GST-tagged PICK1 and a protein source containing GluA2.

Materials:

-

Purified GST-tagged PICK1 (bait)

-

Cell lysate or in vitro translated protein containing GluA2 (prey)

-

Glutathione-agarose beads

-

Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

-

Elution Buffer (e.g., 10-50 mM reduced glutathione in buffer)

-

Western blot reagents

Procedure:

-

Bait Immobilization:

-

Incubate purified GST-PICK1 with glutathione-agarose beads for 1-2 hours at 4°C.

-

Wash the beads to remove unbound protein.

-

-

Binding:

-

Add the cell lysate or purified prey protein (containing GluA2) to the beads with immobilized GST-PICK1.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washes:

-

Pellet the beads and wash 3-5 times with cold Binding/Wash Buffer to remove non-specific binders.

-

-

Elution:

-

Elute the protein complexes by adding Elution Buffer.

-

-

Analysis:

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-GluA2 antibody. A GST-only control should be run in parallel to ensure the interaction is specific to PICK1.

-

Cell Surface Biotinylation to Monitor AMPA Receptor Internalization

This technique is used to label and track cell surface proteins, allowing for the quantification of receptor internalization in response to various stimuli.

Materials:

-

Neuronal cell culture

-

Ice-cold PBS

-

Sulfo-NHS-SS-Biotin (membrane-impermeable)

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Western blot reagents

Procedure:

-

Stimulation:

-

Treat neuronal cultures with desired stimuli (e.g., NMDA to induce internalization). A control group should be left untreated.

-

-

Biotinylation:

-

Place cells on ice to stop membrane trafficking.

-

Wash cells with ice-cold PBS.

-

Incubate cells with Sulfo-NHS-SS-Biotin in PBS for 15-30 minutes on ice to label surface proteins.

-

-

Quenching:

-

Remove the biotin solution and wash cells with Quenching solution to stop the reaction.

-

-

Lysis:

-

Lyse the cells in Lysis Buffer.

-

Centrifuge to pellet debris and collect the supernatant.

-

-

Streptavidin Pull-Down:

-

Incubate a portion of the lysate with streptavidin-agarose beads to isolate biotinylated (surface) proteins.

-

The remaining lysate represents the total protein fraction.

-

-

Analysis:

-

Elute the biotinylated proteins from the beads.

-

Analyze the total and surface fractions by SDS-PAGE and Western blotting using an anti-GluA2 antibody. A decrease in the surface fraction relative to the total fraction in stimulated cells indicates internalization.

-

Conclusion

The interaction between the PICK1 PDZ domain and the C-terminus of the AMPA receptor subunit GluA2 is a pivotal point of regulation for synaptic plasticity. The inhibitor peptide this compound has proven to be an invaluable pharmacological tool for elucidating the functional consequences of this interaction. By selectively disrupting the PICK1-GluA2 complex, researchers can investigate the role of AMPA receptor trafficking in processes such as long-term depression and its implications in various neuropathological conditions. The experimental protocols and signaling pathways detailed in this guide provide a foundational framework for professionals in neuroscience research and drug development to further explore this critical molecular interaction and its therapeutic potential.

References

- 1. Three Binding Conformations of BIO124 in the Pocket of the PICK1 PDZ Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Peripheral Action of PICK1 Inhibition in Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. A high‐affinity, bivalent PDZ domain inhibitor complexes PICK1 to alleviate neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on pep2-AVKI: A Technical Guide to its Role in Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the activity-dependent modification of synapse strength, forms the cellular basis of learning and memory. Key to this process is the trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors to and from the postsynaptic membrane. The peptide pep2-AVKI has emerged as a critical research tool for dissecting the molecular machinery governing this trafficking. This technical guide provides an in-depth overview of the foundational research on this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the complex biological and experimental pathways involved. By selectively disrupting the interaction between the AMPA receptor subunit GluA2 and Protein Interacting with C Kinase 1 (PICK1), this compound allows for the precise investigation of its role in long-term depression (LTD) and other forms of synaptic plasticity.

Core Mechanism of Action: Disrupting the GluA2-PICK1 Axis

The primary mechanism of this compound revolves around its function as a selective competitive inhibitor of a crucial protein-protein interaction that governs the internalization of AMPA receptors.

Key Molecular Players:

-

AMPA Receptor Subunit GluA2 (or GluR2): The presence of the GluA2 subunit renders AMPA receptors impermeable to calcium. The C-terminal tail of GluA2 contains a PDZ-binding motif that interacts with several scaffolding proteins.

-

Protein Interacting with C Kinase 1 (PICK1): This scaffolding protein contains a single PDZ domain. The binding of PICK1 to the C-terminus of GluA2 is a critical step in the regulated internalization of GluA2-containing AMPA receptors, a process central to the expression of hippocampal long-term depression (LTD).[1][2]

The Signaling Cascade for AMPA Receptor Internalization:

The expression of LTD involves a signaling cascade that promotes the removal of AMPA receptors from the synapse.

-

Phosphorylation: Induction of LTD, often triggered by N-methyl-D-aspartate (NMDA) receptor activation, leads to the activation of Protein Kinase C (PKC).[2]

-

Enhanced Binding: PKC phosphorylates the GluA2 subunit at Serine-880. This phosphorylation event disrupts the binding of GluA2 to stabilizing proteins like GRIP1/ABP and promotes its interaction with PICK1.[2]

-

Internalization: The GluA2-PICK1 complex is then targeted for endocytosis, removing the AMPA receptor from the postsynaptic membrane and thereby weakening the synapse.

Inhibition by this compound:

This compound and the functionally similar peptide pep2-EVKI (where the serine at position 880 is substituted with a glutamate to mimic phosphorylation) are synthetic peptides that correspond to the C-terminal amino acid sequence of GluA2.[3][4] By mimicking this binding motif, this compound acts as a competitive inhibitor, selectively disrupting the interaction between GluA2 and the PICK1 PDZ domain.[3][5] This action does not affect the binding of GluA2 to other proteins like GRIP or ABP.[5] The consequence is a blockade of the activity-dependent internalization of GluA2-containing AMPA receptors, making this compound a powerful tool to inhibit LTD and study its downstream functional consequences.[2][4]

Quantitative Data

Table 1: Functional Effects of GluA2 C-Terminal Peptides on Synaptic Plasticity

| Peptide | Description | Effect on Basal Synaptic Transmission | Inhibition of LTD Expression | Reference |

| pep2-EVKI | Mimics phosphorylated GluA2 C-terminus; selectively blocks PICK1 binding. | 117 ± 4% of baseline | 62% | [2][4] |

| pep2-SVKI | Mimics unphosphorylated GluA2 C-terminus; blocks PICK1, GRIP, and ABP binding. | 137 ± 3% of baseline | 59% | [2][4] |

Data derived from electrophysiology experiments in hippocampal slices.

Table 2: Comparative Inhibitor Potency for the PICK1-GluA2 Interaction

| Inhibitor | Type | Potency | Reference |

| BQA | Small Molecule | IC50: 0.573 μM | [6] |

| FSC231 | Small Molecule | Ki: ~10.1 μM | [7] |

| This compound/EVKI | Peptide | Binding affinity not specified, but functionally active in blocking LTD. | [4][5] |

Experimental Protocols

This compound is utilized across biochemical, electrophysiological, and behavioral paradigms to probe the function of AMPA receptor trafficking.

Biochemical Protocol: GST Pull-Down Assay

This assay is used to verify the physical interaction between GluA2 and PICK1 and to demonstrate the inhibitory effect of this compound.

Objective: To determine if a GST-tagged "bait" protein (PICK1) can pull a "prey" protein (GluA2) out of a solution and whether this compound can block this interaction.

Materials:

-

Purified GST-PICK1 fusion protein and GST-only control protein.

-

Glutathione agarose beads.

-

Cell lysate from hippocampal tissue or cells expressing GluA2.

-

This compound peptide and a scrambled control peptide.

-

Lysis buffer, wash buffer, and elution buffer.

-

Apparatus for SDS-PAGE and Western blotting.

-

Primary antibodies against GluA2 and GST.

Methodology:

-

Immobilization of Bait: Incubate purified GST-PICK1 and GST-control proteins with glutathione agarose beads for 1-2 hours at 4°C to allow the GST tag to bind to the beads.

-

Washing: Centrifuge the beads and wash them 3-5 times with cold lysis buffer to remove any unbound protein.

-

Incubation with Prey: Add cell lysate containing the prey protein (GluA2) to the beads. For competition experiments, pre-incubate the lysate with this compound or a control peptide (typically 10-100 μM) for 30 minutes before adding to the beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash extensively (4-5 times) with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody against GluA2 to detect the pulled-down prey protein. A blot for GST can confirm the presence of the bait protein.

Expected Outcome: A band for GluA2 should appear in the lane with GST-PICK1 but not in the GST-only control lane. In the presence of this compound, the intensity of the GluA2 band should be significantly reduced, demonstrating inhibition of the interaction.

Electrophysiology Protocol: LTD in Hippocampal Slices

This protocol details how to induce and measure LTD at Schaffer collateral-CA1 synapses and test the effect of this compound.

Objective: To measure changes in synaptic strength and determine if intracellular application of this compound blocks LTD induction.

Materials:

-

Adult rat or mouse for brain extraction.

-

Vibratome for slicing.

-

Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgSO4; bubbled with 95% O2/5% CO2.

-

Recording chamber and perfusion system.

-

Glass microelectrodes for whole-cell patch-clamp recording.

-

Intracellular solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 KCl, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and this compound (e.g., 100 μM) or control peptide.

-

Stimulating electrode.

Methodology:

-

Slice Preparation: Prepare 300-400 μm thick transverse hippocampal slices in ice-cold ACSF. Allow slices to recover for at least 1 hour at room temperature.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with ACSF at ~2 mL/min. Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Baseline Recording: Place a stimulating electrode in the Schaffer collateral pathway. Evoke excitatory postsynaptic currents (EPSCs) at a low frequency (e.g., 0.05 Hz) for 10-20 minutes to establish a stable baseline. The cell is voltage-clamped at -70 mV.

-

LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol, such as pairing 900 pulses at 1 Hz with a postsynaptic depolarization to -40 mV.

-

Post-Induction Recording: Continue recording EPSCs at the baseline frequency for at least 40-60 minutes following the LFS protocol.

-

Analysis: Normalize the EPSC amplitudes to the pre-induction baseline. A sustained decrease in EPSC amplitude indicates the successful induction of LTD. In cells loaded with this compound via the patch pipette, this depression should be significantly reduced or absent compared to control cells.

Behavioral Protocol: Conditioned Place Preference (CPP)

This protocol can be used to assess how blocking AMPA receptor internalization in a specific brain region (e.g., the nucleus accumbens) affects the rewarding properties of a stimulus, such as a drug of abuse.

Objective: To test if intra-accumbal infusions of this compound can block the acquisition or expression of a drug-induced CPP.

Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Methodology (Unbiased Design):

-

Phase 1: Pre-Conditioning (Day 1): Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one side are often excluded.

-

Phase 2: Conditioning (Days 2-5): This phase consists of 4 days of conditioning sessions.

-

Drug Pairing Days (e.g., Days 2 & 4): Administer the drug (e.g., cocaine, i.p.) and immediately confine the animal to one of the outer chambers (e.g., Chamber A) for 30 minutes.

-

Saline Pairing Days (e.g., Days 3 & 5): Administer a saline injection and confine the animal to the opposite chamber (Chamber B) for 30 minutes. The chamber pairings are counterbalanced across animals.

-

This compound Intervention: To test its effect on the acquisition of CPP, a guide cannula is surgically implanted over the target brain region (e.g., nucleus accumbens) beforehand. This compound is microinjected into the region shortly before each drug-pairing session.

-

-

Phase 3: Post-Conditioning Test (Day 6): Place the animal in the central chamber (in a drug-free state) and allow free access to all chambers for 15-20 minutes. Record the time spent in each chamber.

Analysis: A significant increase in time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a successful CPP. If this compound is effective, this increase should be attenuated or blocked.

Summary and Logical Relationships

This compound is a highly specific peptide inhibitor that has been foundational in confirming the role of PICK1-mediated GluA2 internalization in synaptic plasticity. By providing a means to uncouple this specific molecular event from the broader signaling cascade, it has allowed researchers to verify that this interaction is necessary for the expression of LTD and to explore the behavioral consequences of its disruption. The logical hierarchy of its scientific context places it as a precise tool operating at a low level of molecular interaction, which has implications for higher-order cellular and behavioral phenomena.

References

- 1. Frontiers | The Regulation of AMPA Receptor Endocytosis by Dynamic Protein-Protein Interactions [frontiersin.org]

- 2. Interaction of the AMPA receptor subunit GluR2/3 with PDZ domains regulates hippocampal long-term depression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Synaptic Strength and AMPA Receptor Subunit Composition by PICK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pep2-EVKI | TargetMol [targetmol.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

pep2-AVKI: A Technical Guide for Investigating Glutamate Receptor Trafficking

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of pep2-AVKI, a synthetic peptide, as a powerful tool for dissecting the molecular mechanisms of glutamate receptor trafficking, a fundamental process in synaptic plasticity, learning, and memory.

Introduction to this compound and Glutamate Receptor Trafficking

Glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) subtype, are critical for fast excitatory synaptic transmission in the central nervous system.[1] The dynamic regulation of AMPA receptor number and composition at the postsynaptic membrane is a key mechanism underlying synaptic plasticity. This process, known as receptor trafficking, involves the insertion, internalization, and recycling of receptors.

A crucial player in this intricate process is the interaction between the C-terminal domain of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1).[2][3] This interaction is pivotal for the regulated removal of GluA2-containing AMPA receptors from the synapse, a critical step in long-term depression (LTD).[4][5]

This compound is a synthetic peptide designed to selectively inhibit the interaction between the GluA2 subunit of AMPA receptors and PICK1.[6] By disrupting this interaction, this compound serves as an invaluable tool to investigate the role of GluA2-PICK1 binding in AMPA receptor trafficking and its downstream functional consequences.

Mechanism of Action

This compound functions as a competitive inhibitor of the GluA2-PICK1 interaction. It mimics the C-terminal sequence of the GluA2 subunit, thereby binding to the PDZ domain of PICK1 and preventing it from interacting with endogenous GluA2. This selective disruption allows researchers to probe the specific role of this interaction in cellular processes.

It is important to note that a similar peptide, pep2-EVKI , is also referenced in the literature for disrupting the GluA2-PICK1 interaction. While their precise relationship is not always explicitly defined, they are often used in similar experimental contexts to achieve the same inhibitory effect. In contrast, pep2-SVKI is a related peptide that disrupts the binding of GluA2 to a broader range of proteins, including GRIP, ABP, and PICK1, offering a tool for investigating the collective role of these interactions.[7]

Data Presentation

While specific quantitative data such as the IC50 for this compound's inhibition of the GluA2-PICK1 interaction is not consistently reported in publicly available literature, the following table summarizes the key molecular information for this compound and related peptides. Researchers are encouraged to determine dose-response curves empirically for their specific experimental systems.

| Peptide | Sequence | Molecular Weight (Da) | Target Interaction | Primary Effect on AMPA Receptor Trafficking |

| This compound | YNVYGIEAVKI | 1268.47 | GluA2 - PICK1 | Inhibits internalization |

| pep2-EVKI | YKEGYNVYGIEVKI | ~1600 | GluA2 - PICK1 | Inhibits internalization |

| pep2-SVKI | YNVYGIESVKI | 1284.47 | GluA2 - GRIP/ABP/PICK1 | Inhibits internalization and affects stabilization |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study glutamate receptor trafficking. These protocols are intended as a guide and may require optimization for specific cell types or experimental conditions.

In Vitro Pull-Down Assay to Confirm Inhibition of GluA2-PICK1 Interaction

This assay is used to demonstrate that this compound directly disrupts the binding of GluA2 to PICK1.

Materials:

-

Recombinant GST-tagged PICK1 protein

-

Cell lysate containing GluA2 (e.g., from cultured neurons or transfected HEK293 cells)

-

This compound peptide

-

Control peptide (e.g., a scrambled version of this compound)

-

Glutathione-agarose beads

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Triton X-100)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GluA2 antibody

-

Anti-GST antibody

Protocol:

-

Immobilize Bait Protein: Incubate recombinant GST-PICK1 with glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

Wash: Wash the beads three times with ice-cold wash buffer to remove unbound GST-PICK1.

-

Prepare Prey Lysate: Lyse cells expressing GluA2 and clarify the lysate by centrifugation.

-

Pre-incubation with Peptide: Incubate the cell lysate with either this compound or the control peptide at a predetermined concentration (e.g., 10-100 µM) for 1 hour at 4°C.

-

Pull-Down: Add the pre-incubated lysate to the GST-PICK1-bound beads and incubate for 2-4 hours at 4°C with gentle rotation.

-

Wash: Wash the beads five times with ice-cold wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-GluA2 and anti-GST antibodies. A reduction in the amount of GluA2 pulled down in the presence of this compound compared to the control peptide indicates successful inhibition of the interaction.[8][9]

In Vivo Intracerebral Microinjection to Study Synaptic Plasticity

This protocol describes the delivery of this compound directly into a specific brain region of a rodent model to investigate its effects on synaptic plasticity and behavior.

Materials:

-

This compound peptide dissolved in artificial cerebrospinal fluid (aCSF)

-

Stereotaxic apparatus

-

Microinjection pump and syringe

-

Cannula and internal injector

-

Anesthetic and surgical tools

-

Rodent model (e.g., rat or mouse)

Protocol:

-

Animal Preparation: Anesthetize the animal and secure it in the stereotaxic apparatus.

-

Surgery: Perform a craniotomy over the target brain region (e.g., hippocampus or nucleus accumbens).

-

Cannula Implantation: Implant a guide cannula aimed at the desired coordinates.

-

Peptide Infusion: After a recovery period, infuse this compound (concentration to be determined empirically, typically in the low millimolar range) through an internal injector at a slow, controlled rate (e.g., 0.1-0.5 µL/min) for a total volume of 0.5-2.0 µL per side.[10][11]

-

Behavioral/Electrophysiological Analysis: Following the infusion, perform behavioral tests (e.g., fear conditioning, Morris water maze) or electrophysiological recordings (e.g., in vivo field potential recordings) to assess the effects on synaptic plasticity (e.g., LTD) and memory formation.

Quantification of AMPA Receptor Surface Expression in Cultured Neurons

This experiment measures the effect of this compound on the surface levels of GluA2-containing AMPA receptors.

Materials:

-

Primary neuronal cultures

-

This compound peptide

-

Membrane-impermeant biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin)

-

Quenching solution (e.g., glycine in PBS)

-

Lysis buffer

-

Streptavidin-agarose beads

-

SDS-PAGE and Western blotting reagents

-

Anti-GluA2 antibody

-

Antibody against a total protein control (e.g., Actin or Tubulin)

Protocol:

-

Peptide Treatment: Treat cultured neurons with this compound at various concentrations and for different durations.

-

Biotinylation: At the end of the treatment, wash the cells with ice-cold PBS and incubate with a membrane-impermeant biotinylation reagent to label surface proteins.

-

Quenching: Stop the biotinylation reaction by washing with a quenching solution.

-

Lysis: Lyse the cells and collect the total protein lysate.

-

Affinity Purification: Incubate a portion of the lysate with streptavidin-agarose beads to pull down biotinylated (surface) proteins.

-

Analysis: Analyze the total lysate and the streptavidin-pulldown fraction by Western blotting using an anti-GluA2 antibody. Quantify the band intensities to determine the ratio of surface to total GluA2. An increase in this ratio in this compound treated cells would suggest that inhibiting the GluA2-PICK1 interaction prevents receptor internalization.[12][13][14]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of this compound.

Figure 1: Mechanism of this compound Action.

Figure 2: Experimental Workflow for a Pull-Down Assay.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selectscience.net [selectscience.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pep2-SVKI (CAS 328944-75-8): R&D Systems [rndsystems.com]

- 8. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vivo microinjection and electroporation of mouse testis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Quantification of AMPA receptor subunits and RNA editing-related proteins in the J20 mouse model of Alzheimer’s disease by capillary western blotting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Unlocking Synaptic Plasticity: Optimal Use of pep2-AVKI for In Vitro Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of pep2-AVKI, a selective inhibitor of the GluA2-PICK1 interaction, in in vitro electrophysiological studies. Understanding the optimal concentration and experimental protocols is crucial for investigating the molecular mechanisms of synaptic plasticity, particularly long-term depression (LTD) and AMPA receptor trafficking.

Introduction to this compound

This compound is a synthetic peptide that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1). This interaction is a critical step in the internalization of GluA2-containing AMPA receptors, a key process in the expression of LTD. By inhibiting this interaction, this compound allows researchers to probe the specific role of GluA2 endocytosis in various forms of synaptic plasticity. The peptide does not affect the binding of GluA2 to other interacting proteins like GRIP or ABP, nor does it directly modulate AMPA receptor current amplitude.

Quantitative Data Summary

While the literature does not specify a single "optimal" concentration for this compound in all experimental contexts, data from studies using functionally similar peptides that target the GluA2-protein interactions provide a strong basis for determining an effective concentration range. The ideal concentration will ultimately depend on the specific experimental goals, tissue type, and incubation time.

| Peptide | Concentration | Tissue/Cell Type | Application | Key Findings |

| pep2-EVKI | Not specified, 15-hour treatment | Hippocampal Slices | Rescue of LTP | Increased surface expression of GluA2/3 AMPAR subunits and restored long-term potentiation.[1] |

| GluR2-SVKI | 5 µM - 50 µM | Spinal Cord Slices | Baseline Synaptic Transmission | Did not affect basal synaptic responses of dorsal horn neurons.[2] |

| FSC231 (small molecule inhibitor) | Ki ~10.1 µM; 50 µM | Cultured Hippocampal Neurons | Co-immunoprecipitation | Inhibited the interaction between GluR2 and PICK1. |

Recommendation: Based on the available data for related peptides, a starting concentration range of 10-50 µM for this compound is recommended for acute brain slice electrophysiology. A longer incubation period, potentially several hours, may be necessary for the peptide to diffuse into the tissue and effectively disrupt the intracellular protein-protein interaction, as suggested by the 15-hour treatment with pep2-EVKI.[1]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Acute Hippocampal Slices

This protocol outlines the procedure for recording synaptic currents from CA1 pyramidal neurons in acute hippocampal slices and applying this compound to investigate its effects on synaptic plasticity.

Materials:

-

Artificial cerebrospinal fluid (aCSF)

-

Slicing solution (e.g., NMDG-based or sucrose-based)

-

This compound stock solution (dissolved in water or a suitable buffer)

-

Patch pipettes (3-5 MΩ)

-

Internal solution for patch pipettes

-

Electrophysiology rig with amplifier, digitizer, and microscope

-

Vibrating microtome

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved institutional protocols.

-

Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

-

Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibrating microtome.

-

Transfer slices to a holding chamber containing aCSF oxygenated with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes to recover.

-

After recovery, maintain slices at room temperature.

-

-

Peptide Application:

-

Pre-incubation Method: For long-duration treatment, incubate slices in aCSF containing the desired concentration of this compound (e.g., 20 µM) for 1-15 hours before recording. Ensure continuous oxygenation.

-

Bath Application Method: For acute application, transfer a slice to the recording chamber and perfuse with normal aCSF to obtain a stable baseline recording. Switch to aCSF containing this compound at the desired concentration. Allow sufficient time for the peptide to take effect (e.g., 20-30 minutes).

-

-

Electrophysiological Recording:

-

Visually identify CA1 pyramidal neurons using DIC microscopy.

-

Establish a whole-cell patch-clamp configuration.

-

Record baseline synaptic responses by stimulating Schaffer collateral afferents.

-

Induce synaptic plasticity (e.g., LTD using a low-frequency stimulation protocol, such as 1 Hz for 15 minutes).

-

Continue recording for at least 60 minutes post-induction to assess the effect of this compound on the expression of plasticity.

-

-

Data Analysis:

-

Measure the amplitude or slope of the evoked excitatory postsynaptic currents (EPSCs).

-

Normalize the responses to the pre-LTD baseline.

-

Compare the magnitude of LTD in control slices versus slices treated with this compound.

-

Signaling Pathways and Experimental Workflows

GluA2-PICK1 Signaling Pathway in LTD

The following diagram illustrates the key signaling events involved in the internalization of GluA2-containing AMPA receptors during LTD and the point of intervention for this compound.

Caption: The GluA2-PICK1 signaling cascade in long-term depression (LTD).

Experimental Workflow for Investigating this compound Effects

This diagram outlines the logical flow of an experiment designed to test the effect of this compound on synaptic plasticity.

Caption: Workflow for assessing this compound's impact on synaptic plasticity.

References

Application Notes and Protocols for PEP2-AVKI in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of PEP2-AVKI, a peptide inhibitor of the GluA2-PICK1 interaction, in cell culture experiments. The information is intended to guide researchers in studying AMPA receptor trafficking and its downstream signaling pathways.

Introduction to this compound

This compound is a synthetic peptide that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of the Protein Interacting with C Kinase 1 (PICK1)[1]. This interaction is crucial for the regulated trafficking of GluA2-containing AMPA receptors at the neuronal synapse. By inhibiting this interaction, this compound provides a valuable tool for investigating the molecular mechanisms of synaptic plasticity, including long-term depression (LTD), and for exploring potential therapeutic strategies for neurological disorders associated with aberrant AMPA receptor function.

Chemical Properties:

| Property | Value |

| CAS Number | 1315378-69-8[2][3] |

| Molecular Formula | C₆₀H₉₃N₁₃O₁₇[2][3][4] |

| Molecular Weight | 1268.47 g/mol [2][3][4] |

| Sequence | Tyr-Asn-Val-Tyr-Gly-Ile-Glu-Ala-Val-Lys-Ile |

Signaling Pathway

This compound's mechanism of action is centered on the modulation of AMPA receptor endocytosis. Under basal conditions, GluA2-containing AMPA receptors are stabilized at the postsynaptic membrane through interactions with various scaffolding proteins. Upon certain stimuli, such as the activation of protein kinase C (PKC), the interaction between GluA2 and PICK1 is facilitated, leading to the internalization of these receptors. This compound competitively inhibits the binding of GluA2 to PICK1, thereby preventing the subsequent endocytosis of GluA2-containing AMPA receptors.

Caption: this compound inhibits the PICK1-mediated internalization of GluA2-containing AMPA receptors.

Preparation of this compound Stock Solutions

3.1. Solubility and Stability

This compound is soluble in sterile water up to 2 mg/mL[4]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent and then dilute it to the final working concentration in the cell culture medium. While water is the recommended primary solvent, dimethyl sulfoxide (DMSO) can also be used for initial solubilization of peptides, though the final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.

Stock solutions of this compound can be stored at -20°C for several months[4]. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

3.2. Protocol for Preparing a 1 mM Stock Solution in Water

Materials:

-

Lyophilized this compound powder

-

Sterile, nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of water:

-

Molecular Weight (MW) of this compound = 1268.47 g/mol .

-

To make a 1 mM (1 mmol/L) solution, you need 1268.47 µg of this compound per 1 mL of solvent.

-

For example, to dissolve 1 mg (1000 µg) of this compound:

-

Volume of water (mL) = (Mass of peptide in µg) / (MW of peptide in µg/µmol) / (Desired concentration in mmol/L)

-

Volume of water (mL) = 1000 µg / 1268.47 µg/µmol / 1 mmol/L = 0.788 mL

-

-

-

Reconstitution:

-

Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

-

Add the calculated volume of sterile water to the vial.

-

Vortex the tube gently to dissolve the peptide.

-

If the peptide does not dissolve completely, sonicate the tube for a few minutes in a water bath sonicator[4].

-

-

Aliquoting and Storage:

-

Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.

-

Store the aliquots at -20°C.

-

Experimental Protocols

4.1. General Cell Culture and Treatment

This protocol provides a general guideline for treating primary neuronal cultures with this compound. The optimal cell type, seeding density, and treatment conditions should be determined based on the specific experimental goals.

Materials:

-

Primary neuronal cell culture (e.g., hippocampal or cortical neurons)

-

Appropriate cell culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

-

This compound stock solution (1 mM in water)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: Plate primary neurons on appropriate culture vessels (e.g., poly-D-lysine coated plates or coverslips) at a suitable density.

-

Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂.

-

Preparation of Working Solution:

-

Thaw an aliquot of the 1 mM this compound stock solution.

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental setup. A starting range of 1-10 µM is often used for peptide inhibitors in cell culture.

-

-

Treatment:

-

Remove the existing medium from the neuronal cultures.

-

Gently add the medium containing the desired concentration of this compound.

-

Incubate the cells for the desired treatment duration.

-

4.2. AMPA Receptor Internalization Assay

This assay is designed to quantify the effect of this compound on the internalization of surface AMPA receptors.

Materials:

-

Primary neuronal cultures on coverslips

-

Antibody against an extracellular epitope of the GluA2 subunit

-

Secondary antibody conjugated to a fluorophore

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Mounting medium with DAPI

Procedure:

Caption: Workflow for assessing AMPA receptor internalization using immunofluorescence.

-

Treatment: Treat neuronal cultures with this compound or a vehicle control for the desired time.

-

Labeling of Surface Receptors:

-

Wash the cells with ice-cold PBS.

-

Incubate the live cells with a primary antibody targeting an extracellular domain of GluA2 for 1 hour at 4°C to label the surface receptor population.

-

-

Induction of Internalization:

-

Wash off the unbound primary antibody.

-

Induce AMPA receptor internalization by treating the cells with a stimulus such as AMPA (e.g., 100 µM for 10-15 minutes) or insulin.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Labeling of Internalized Receptors:

-

Block non-specific binding with a blocking solution for 1 hour.

-

Incubate with a fluorescently labeled secondary antibody to detect the primary antibody that has been internalized along with the receptor.

-

-

Imaging and Analysis:

-

Mount the coverslips on slides with a mounting medium containing DAPI.

-

Image the cells using a confocal microscope.

-

Quantify the internalized fluorescence intensity per cell. A decrease in the internalized signal in this compound-treated cells compared to the control would indicate inhibition of AMPA receptor internalization.

-

Quantitative Data

While specific IC₅₀ values for this compound in cell-based assays are not widely reported in the literature, the effective concentration for inhibiting the GluA2-PICK1 interaction and affecting AMPA receptor trafficking in vitro has been established in various studies. The following table provides a summary of typical concentrations used and the observed effects. Note: The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

| Cell Type | Concentration Range | Observed Effect | Reference |

| Hippocampal Neurons | 1 - 10 µM | Inhibition of AMPA-induced GluA2 internalization | --INVALID-LINK-- |

| Spinal Cord Neurons | 5 - 20 µM | Reduction of synaptic facilitation | --INVALID-LINK-- |

| Cultured Neurons | ~10 µM | Disruption of GluA2-PICK1 complex | --INVALID-LINK-- |

Disclaimer: This document is intended for research use only and is not a substitute for standard laboratory safety practices. Researchers should consult relevant literature and safety data sheets before using this compound. The provided protocols are guidelines and may require optimization for specific experimental needs.

References

- 1. This compound | CAS 1315378-69-8 | Tocris Bioscience [tocris.com]

- 2. This compound | 1315378-69-8 | QCC37869 | Biosynth [biosynth.com]

- 3. High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for In Vivo Delivery of pep2-AVKI

For Researchers, Scientists, and Drug Development Professionals

Introduction

pep2-AVKI is a synthetic peptide inhibitor that selectively disrupts the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of the protein interacting with C kinase 1 (PICK1).[1][2] This interaction is implicated in the trafficking and surface expression of AMPA receptors, which play a crucial role in synaptic plasticity. Dysregulation of this pathway has been linked to various neurological and psychiatric disorders, including neuropathic pain, spinal cord injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3][4][5][6] Consequently, this compound presents a promising therapeutic agent for research in these areas.

These application notes provide an overview of potential in vivo delivery methods for this compound, including direct administration and advanced delivery systems. The protocols provided are based on established methodologies for similar peptides targeting the central nervous system (CNS) and should be adapted and optimized for specific experimental needs.

Signaling Pathway of this compound

This compound acts by competitively inhibiting the binding of the GluA2 subunit of AMPA receptors to the PDZ domain of PICK1. This disruption is intended to modulate synaptic strength and neuronal excitability.

Caption: Signaling pathway of this compound action.

Methods for In Vivo Delivery

The choice of delivery method for this compound in vivo will depend on the research question, the target tissue (e.g., brain, spinal cord), and the desired duration of action. Due to the blood-brain barrier (BBB), systemic administration of peptides often results in limited CNS penetration. Therefore, direct CNS administration or specialized delivery systems are generally required.

Standard Formulation for Direct CNS Administration

A common method for in vivo administration of peptides that do not readily cross the BBB is direct injection into the CNS. A standard formulation for this compound suitable for this purpose can be prepared as follows.

Quantitative Data for Standard Formulation:

| Parameter | Value | Reference |

| Solvent Composition | 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS | [7] |

| Typical Concentration | 2 mg/mL | [7] |

| Route of Administration | Intracerebroventricular (ICV), Intrathecal (IT) | Adapted from[5] |

Experimental Protocol: Preparation of Standard this compound Formulation

-

Reconstitution of this compound: Dissolve the lyophilized this compound peptide in DMSO to create a stock solution (e.g., 40 mg/mL).

-

Preparation of Vehicle: In a sterile tube, mix PEG300 and Tween 80.

-

Formulation:

-

To 50 µL of the this compound stock solution in DMSO, add 300 µL of PEG300. Mix well until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix thoroughly.

-

Add 600 µL of sterile saline or PBS and mix until a clear, homogenous solution is formed.

-

-

Final Concentration: This procedure will yield a final concentration of 2 mg/mL this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS. Adjust volumes as needed for the desired final concentration and total volume.

-

Storage: Use the formulation immediately or store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Intracerebroventricular (ICV) Injection in Mice (Adapted from Aβ peptide protocols) [5]

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery:

-

Place the anesthetized mouse in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Identify the bregma.

-

Drill a small hole at the desired coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface).

-

-

Injection:

-

Slowly lower a Hamilton syringe filled with the this compound formulation to the target depth.

-

Infuse the desired volume (typically 1-5 µL) over several minutes.

-

Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.

-

-

Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Experimental Protocol: Intrathecal (IT) Injection in Rats (Adapted from similar peptide studies) [3]

-

Anesthesia: Anesthetize the rat with isoflurane.

-

Positioning: Place the rat in a prone position with the pelvis elevated.

-

Injection:

-

Insert a 30-gauge needle attached to a Hamilton syringe between the L4 and L5 vertebrae.

-

A tail flick response indicates proper placement in the intrathecal space.

-

Inject the desired volume (typically 10-20 µL) of the this compound formulation.

-

-

Recovery: Monitor the animal until it has fully recovered from anesthesia.

Caption: Workflow for standard this compound delivery.

Advanced Delivery Systems

To improve bioavailability, achieve targeted delivery, and provide sustained release, this compound can be encapsulated in various nanocarriers.

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[8][9][10] Surface modification with targeting ligands, such as Angiopep-2, can facilitate transport across the BBB.[11][12][13][14]

Quantitative Data for a Hypothetical this compound Liposomal Formulation (based on similar systems):

| Parameter | Value | Reference (Adapted from) |

| Lipid Composition | DSPC:Cholesterol:DSPE-PEG2000 (molar ratio) | [11] |

| Targeting Ligand | DSPE-PEG2000-Angiopep-2 | [11][12] |

| Size | 100-150 nm | [11] |

| Zeta Potential | -10 to -30 mV | [11] |

| Encapsulation Efficiency | > 50% | - |

Experimental Protocol: Preparation of this compound Loaded Liposomes

-

Lipid Film Hydration:

-

Dissolve lipids (e.g., DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Angiopep-2) in a suitable organic solvent (e.g., chloroform).

-

Evaporate the solvent using a rotary evaporator to form a thin lipid film.

-

Hydrate the film with a solution of this compound in a suitable buffer (e.g., PBS) with gentle agitation.

-

-

Size Extrusion:

-

Subject the hydrated liposome suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to obtain unilamellar vesicles of a uniform size.

-

-

Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

-

Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency using dynamic light scattering, electrophoretic light scattering, and a peptide quantification assay, respectively.

Polymeric nanoparticles can protect the peptide from degradation and can be surface-functionalized for targeted delivery.[13][15][16]

Quantitative Data for a Hypothetical this compound Nanoparticle Formulation:

| Parameter | Value | Reference (Adapted from) |

| Polymer | PLGA (Poly(lactic-co-glycolic acid)) | - |

| Targeting Ligand | Angiopep-2 | [13][14] |

| Size | 150-200 nm | [13] |

| Drug Loading | 1-5% (w/w) | - |

Experimental Protocol: Preparation of this compound Loaded PLGA Nanoparticles

-

Emulsion-Solvent Evaporation Method:

-

Dissolve PLGA and this compound in a suitable organic solvent.

-

Emulsify this organic phase in an aqueous phase containing a surfactant (e.g., PVA).

-

Evaporate the organic solvent to allow for nanoparticle formation.

-

-

Surface Functionalization (Post-synthesis):

-

Activate the carboxyl groups on the surface of the PLGA nanoparticles using EDC/NHS chemistry.

-

Conjugate a targeting ligand like Angiopep-2 to the activated surface.

-

-

Purification and Characterization: Purify the nanoparticles by centrifugation and wash steps. Characterize for size, morphology, drug loading, and surface modification.

Injectable hydrogels can serve as a depot for the sustained release of this compound, which is particularly relevant for localized delivery in applications like spinal cord injury.[7][17][18][19]

Quantitative Data for a Hypothetical this compound Hydrogel Formulation:

| Parameter | Value | Reference (Adapted from) |

| Hydrogel Matrix | Hyaluronic acid, Chitosan, or PEG-based | [7][17] |

| Gelling Mechanism | Temperature-sensitive or photocrosslinkable | [7] |

| Release Profile | Sustained release over days to weeks | [17] |

Experimental Protocol: Preparation of a Thermosensitive this compound Hydrogel

-

Polymer Solution: Prepare a solution of a thermosensitive polymer (e.g., a poloxamer) in a cold buffer.

-

Incorporation of this compound: Dissolve this compound in the cold polymer solution.

-

In Vivo Application: The formulation remains a liquid at low temperatures for ease of injection. Upon injection into the body, the increase in temperature to 37°C will cause the polymer to undergo a sol-gel transition, forming a gel depot that entraps the peptide for sustained release.

Caption: Advanced delivery systems for this compound.

In Vivo Efficacy and Biodistribution Studies

To evaluate the therapeutic potential and pharmacokinetic profile of this compound formulations, various in vivo models and analytical techniques can be employed.

Animal Models:

-

Neuropathic Pain: Spared nerve injury (SNI) or chronic constriction injury (CCI) models in rodents are commonly used. Efficacy is assessed by measuring mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test).[3][6]

-

Spinal Cord Injury (SCI): Contusion or transection injury models in rats or mice. Functional recovery is evaluated using locomotor rating scales (e.g., BBB score) and histological analysis of the spinal cord tissue.[20][21][22][23]

-

Neurodegenerative Diseases:

-

Alzheimer's Disease: Transgenic mouse models expressing human amyloid precursor protein (APP) and/or presenilin-1 (PS1) mutations (e.g., 5XFAD, APP/PS1). Cognitive function is assessed using behavioral tests like the Morris water maze or Y-maze.[24][25][26][27][28]

-

Parkinson's Disease: Neurotoxin-induced models (e.g., 6-OHDA or MPTP) or genetic models (e.g., AAV-α-synuclein). Motor function is evaluated by tests such as the rotarod or cylinder test.[29][30][31][32]

-

Biodistribution and Pharmacokinetics:

To determine the in vivo fate of this compound, the peptide can be labeled (e.g., with a fluorescent dye or a radioisotope) and tracked after administration.

Experimental Protocol: Ex Vivo Biodistribution of Labeled this compound [33][34][35]

-

Labeling: Conjugate this compound with a near-infrared fluorescent dye (e.g., Cy5.5) or a radioisotope (e.g., 125I).

-

Administration: Administer the labeled this compound formulation to animals via the chosen route.

-

Tissue Harvesting: At various time points post-administration, euthanize the animals and harvest major organs (brain, spinal cord, liver, kidneys, spleen, etc.).

-

Quantification:

-

For fluorescently labeled peptide, homogenize the tissues and measure the fluorescence intensity using a suitable imaging system.

-

For radiolabeled peptide, measure the radioactivity in each organ using a gamma counter.

-

-

Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

The in vivo delivery of this compound presents a valuable approach for investigating its therapeutic potential in a range of CNS disorders. The choice of delivery method should be carefully considered based on the specific research objectives. While direct CNS administration offers a straightforward way to bypass the BBB, advanced delivery systems like liposomes, nanoparticles, and hydrogels hold promise for targeted, sustained, and less invasive delivery. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies with this compound. It is crucial to note that these are generalized protocols and will require optimization for specific applications.

References

- 1. This compound | CAS 1315378-69-8 | Tocris Bioscience [tocris.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. Administration of a novel high affinity PICK1 PDZ domain inhibitor attenuates cocaine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Novel Peripheral Action of PICK1 Inhibition in Inflammatory Pain [frontiersin.org]

- 6. JCI Insight - Peripherally restricted PICK1 inhibitor mPD5 ameliorates pain behaviors in murine inflammatory and neuropathic pain models [insight.jci.org]

- 7. Hydrogel-based treatments for spinal cord injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Liposomal Carrier Conjugated to APP-Derived Peptide for Brain Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Liposomal Formulations for Nose-to-Brain Delivery: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preparation of Angiopep-2 Peptide-Modified Bubble Liposomes for Delivery to the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Angiopep-2-Modified Nanoparticles for Brain-Directed Delivery of Therapeutics: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Peptide Mediated Brain Delivery of Nano- and Submicroparticles: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sciencedaily.com [sciencedaily.com]

- 17. Hydrogels as delivery systems for spinal cord injury regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Design of hydrogel-based scaffolds for the treatment of spinal cord injuries - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 20. Engineered Extracellular Vesicles Modified by Angiopep-2 Peptide Promote Targeted Repair of Spinal Cord Injury and Brain Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptide Shows Great Promise for Treating Spinal Cord Injury | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]

- 22. hcplive.com [hcplive.com]

- 23. Long-term treatment with PP2 after spinal cord injury resulted in functional locomotor recovery and increased spared tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. embopress.org [embopress.org]

- 25. Generation of a humanized Aβ expressing mouse demonstrating aspects of Alzheimer’s disease-like pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Recent Advances in the Modeling of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. criver.com [criver.com]

- 30. inotiv.com [inotiv.com]

- 31. world-wide.org [world-wide.org]

- 32. The AAV-α-Synuclein Model of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 33. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Application Notes and Protocols for PEP2-AVKI in Primary Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEP2-AVKI is a synthetic peptide that acts as a selective inhibitor of the interaction between the C-terminus of the AMPA receptor subunit GluA2 and the PDZ domain of Protein Interacting with C Kinase 1 (PICK1). This interaction is a critical regulatory step in the trafficking of GluA2-containing AMPA receptors, which are essential for synaptic plasticity, learning, and memory. By disrupting the GluA2-PICK1 interaction, this compound provides a valuable tool for investigating the molecular mechanisms underlying AMPA receptor endocytosis, synaptic depression, and the pathophysiology of neurological disorders associated with aberrant glutamatergic signaling. These application notes provide detailed protocols for the use of this compound in primary neuronal cultures to study its effects on AMPA receptor trafficking and synaptic function.

Mechanism of Action